5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) is a polysubstituted pyridine derivative belonging to the nitropyridine class, specifically classified as a brominated 2-aminopyridine. It features a 5-bromo substituent, a 3-nitro group, a 4-methyl group, and an N-ethylamino moiety.

Molecular Formula C8H10BrN3O2
Molecular Weight 260.091
CAS No. 1280786-58-4
Cat. No. B567985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
CAS1280786-58-4
Molecular FormulaC8H10BrN3O2
Molecular Weight260.091
Structural Identifiers
SMILESCCNC1=NC=C(C(=C1[N+](=O)[O-])C)Br
InChIInChI=1S/C8H10BrN3O2/c1-3-10-8-7(12(13)14)5(2)6(9)4-11-8/h4H,3H2,1-2H3,(H,10,11)
InChIKeyIBEKEYYPHDLMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4): A Strategic Halogenated Nitropyridine Intermediate for Targeted Medicinal Chemistry and Agrochemical Synthesis


5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) is a polysubstituted pyridine derivative belonging to the nitropyridine class, specifically classified as a brominated 2-aminopyridine. It features a 5-bromo substituent, a 3-nitro group, a 4-methyl group, and an N-ethylamino moiety [1]. With a molecular formula of C8H10BrN3O2 and a molecular weight of 260.09 g/mol [1], this heterocyclic building block serves as a versatile intermediate in organic synthesis, enabling further functionalization through cross-coupling, nucleophilic substitution, and reduction reactions [2]. Its well-defined substitution pattern makes it particularly valuable for constructing complex nitrogen-containing scaffolds in pharmaceutical and agrochemical research programs [2].

Workflow: Cross-coupling, nucleophilic substitution, and reduction-based diversification
Selection: Defined bromo-nitro-methyl substitution pattern for SAR exploration
Use Context: Pharmaceutical and agrochemical building block for N-heterocyclic scaffolds

Why 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) Cannot Be Replaced by Generic Nitropyridine Analogs


Procurement decisions for substituted nitropyridine intermediates demand precise structural fidelity due to the profound impact of even minor substituent variations on downstream reactivity and biological target engagement. The 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine molecule presents a specific constellation of functional groups—a 5-bromo atom for cross-coupling, a 3-nitro group for subsequent reduction and diversification, and a 4-methyl group that modifies the electronic properties of the pyridine ring—that is not duplicated by close structural analogs [1]. In-class compounds lacking the 4-methyl substituent (e.g., 5-bromo-N-ethyl-3-nitropyridin-2-amine, CAS 26820-37-1) or the N-ethylamino group (e.g., 2-amino-5-bromo-4-methyl-3-nitropyridine, CAS 100367-40-6) exhibit markedly different reactivity profiles, physicochemical properties, and potential for target-specific interactions . Consequently, generic substitution can lead to failed synthetic routes, altered lead compound properties, or invalid structure-activity relationship (SAR) data, underscoring the necessity of procuring the exact compound .

Target
5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4)
Substitute risk
Demethylated analog (e.g., 5-bromo-N-ethyl-3-nitropyridin-2-amine): absent 4-methyl alters electronic and steric profile, may shift cross-coupling reactivity and lipophilicity.
Target
5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (secondary N-ethylamino)
Substitute risk
Primary amine analog (e.g., 2-amino-5-bromo-4-methyl-3-nitropyridine): different H-bond donor count and reactivity profile; limits orthogonal functionalization selectivity.

Quantitative Differentiation Evidence: Why 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) Outperforms Analogs


Structural Differentiation: The Critical 4-Methyl Group Confers Unique Steric and Electronic Properties Compared to Demethylated Analogs

The presence of a 4-methyl group on the pyridine ring distinguishes 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) from closely related analogs such as 5-bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1) and 5-bromo-2-ethylamino-3-nitropyridine. This methyl substituent introduces steric bulk and exerts an electron-donating inductive effect, which alters the electron density of the pyridine ring and consequently modulates the reactivity of the adjacent bromo and nitro groups . Computational property data reveals a clear differentiation in lipophilicity, with the target compound having a calculated XLogP3 value of 3.0 compared to 1.9 for the demethylated analog 2-amino-5-bromo-4-methyl-3-nitropyridine [1], though a direct XLogP3 comparison for the closest N-ethyl analog was not available.

Lipophilicity (XLogP3)
Reported (in silico)
Target XLogP3 = 3.0; Comparator XLogP3 = 1.9
Δ = +1.1
Supports membrane permeability assessment
Experimental logP may differ; comparator is primary amine analog (CAS 100367-40-6)
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Comparative Reactivity: Distinct N-Ethylamino Group Enables Divergent Synthetic Pathways Compared to Primary Amine Analogs

The N-ethylamino substituent in 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) provides a crucial point of differentiation from its primary amine counterpart, 2-amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6). The secondary amine functionality offers distinct reactivity and steric properties. It can be selectively deprotonated and alkylated to introduce further diversity, whereas the primary amine can undergo diazotization or other transformations . Additionally, the ethyl group increases the compound's lipophilicity and may influence binding interactions with biological targets [1].

Amine Reactivity
Class-level
Secondary amine (N-ethyl) vs primary amine: distinct H-bond donor count and selective alkylation potential
Enables orthogonal derivatization strategy
Reactivity depends on specific reaction conditions
Organic Synthesis Late-Stage Functionalization Cross-Coupling Reactions

Supplier-Defined Purity and Availability: A Reliable Sourcing Profile for High-Throughput Synthesis

Procurement of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) is supported by multiple reputable vendors offering the compound in a defined high-purity grade, typically 95% or higher . For instance, one vendor offers 98% purity , and another specifies a 95% minimum purity . This contrasts with some niche analogs where purity specifications may be lower or where custom synthesis is the only route. The consistent availability and defined purity levels from established chemical suppliers reduce procurement friction and ensure reproducible results in multi-step syntheses and biological assays, thereby lowering overall project risk .

Commercial Purity
Supplier data
Target supplied at ≥95% (98% available); comparator often requires custom synthesis
Reduces procurement risk, supports reproducible synthesis
Verify batch-specific COA
Procurement Quality Control High-Throughput Chemistry

Validated Application Scenarios for 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) in Drug Discovery and Chemical Synthesis


Scaffold for Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity and Cell Permeability

Based on the compound's calculated XLogP3 value of 3.0 , which is substantially higher than that of its demethylated analog (XLogP3 = 1.9), 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) is a strategically advantageous starting material for the synthesis of kinase inhibitor libraries. The increased lipophilicity is predictive of improved passive membrane permeability [1], a critical parameter for achieving intracellular target engagement in cellular assays. This makes it particularly suitable for projects targeting intracellular kinases where initial hits lack sufficient cell penetration. The compound's bromo and nitro handles also provide versatile points for further diversification via Suzuki coupling and subsequent reduction/functionalization .

Diversified Amine Library Synthesis via Selective N-Ethyl Group Retention

The N-ethylamino substituent, a secondary amine, allows for selective and orthogonal functionalization . Researchers can exploit the single exchangeable hydrogen on the amine [1] to perform chemoselective alkylations or acylations without affecting the 5-bromo or 3-nitro groups. This enables the construction of a library of N-alkylated or N-acylated derivatives with a conserved core structure, a common strategy in medicinal chemistry to explore SAR around a critical binding element. The primary amine analog would require less selective protection/deprotection steps, adding synthetic complexity .

High-Throughput Synthesis Campaigns for Agrochemical Lead Discovery

The combination of reliable commercial availability, a defined high purity specification (≥95%) , and a versatile substitution pattern makes 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine an ideal building block for parallel synthesis arrays in agrochemical discovery. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate diverse biaryl or amino-substituted analogs [1]. The 3-nitro group can be selectively reduced to an amine, providing a second vector for diversification and further amplifying the accessible chemical space from a single, readily procured intermediate .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Lipophilicity profile context (reported XLogP3)
Cell permeability and target engagement assay validation
Selective N-alkylation library synthesis
Secondary amine reactivity
Orthogonal functionalization strategy
High-throughput agrochemical library synthesis
High-purity specification context
Cross-coupling and reduction sequence validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.